molecular formula C11H14ClN3O3S B2521842 N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-2-oxoimidazolidine-1-carboxamide CAS No. 2034598-34-8

N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-2-oxoimidazolidine-1-carboxamide

Cat. No.: B2521842
CAS No.: 2034598-34-8
M. Wt: 303.76
InChI Key: CZMDGRHEILCFAS-UHFFFAOYSA-N
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Description

N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-2-oxoimidazolidine-1-carboxamide (CAS 2034598-34-8) is a synthetic small molecule with a molecular formula of C11H14ClN3O3S and a molecular weight of 303.77 g/mol . It features a distinct molecular structure combining a 5-chlorothiophene moiety with a 2-oxoimidazolidine group, connected by a methoxyethyl-carboxamide linker . This specific architecture makes it a compound of interest in medicinal chemistry and drug discovery research for exploring structure-activity relationships. While its specific biological mechanism is not fully elucidated, thiophene and imidazolidine derivatives are prominent scaffolds in pharmaceutical development. Thiophene-containing analogs are recognized for their diverse biological activities, and research into novel thiophene carboxamide derivatives has shown potential in various therapeutic areas . Similarly, imidazolidine-based structures are frequently investigated for their pharmacological properties. This product is intended for research and development purposes only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers can leverage this compound as a key intermediate or building block in organic synthesis, or as a reference standard in exploratory biological screening programs to develop new chemical probes.

Properties

IUPAC Name

N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-2-oxoimidazolidine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClN3O3S/c1-18-7(8-2-3-9(12)19-8)6-14-11(17)15-5-4-13-10(15)16/h2-3,7H,4-6H2,1H3,(H,13,16)(H,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZMDGRHEILCFAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNC(=O)N1CCNC1=O)C2=CC=C(S2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-2-oxoimidazolidine-1-carboxamide typically involves multiple steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through a series of reactions involving sulfur and a suitable diene.

    Chlorination: The thiophene ring is then chlorinated using reagents such as thionyl chloride or sulfuryl chloride.

    Methoxyethyl Substitution: The chlorinated thiophene undergoes a substitution reaction with a methoxyethyl group, often using a base such as sodium hydride.

    Imidazolidine Formation: The final step involves the formation of the imidazolidine ring through a cyclization reaction with appropriate reagents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-2-oxoimidazolidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride.

    Substitution: The chlorine atom on the thiophene ring can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydride, potassium tert-butoxide.

Major Products Formed

    Oxidation: Oxidized thiophene derivatives.

    Reduction: Reduced imidazolidine derivatives.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-2-oxoimidazolidine-1-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-2-oxoimidazolidine-1-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)acetamide
  • 2-(5-chlorothiophen-2-yl)-N-{(3S)-1-[(1S)-1-methyl-2-morpholin-4-yl-2-oxoethyl]-2-oxopyrrolidin-3-yl}ethanesulfonamide

Uniqueness

N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-2-oxoimidazolidine-1-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Biological Activity

N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-2-oxoimidazolidine-1-carboxamide is a synthetic compound that has garnered interest in the field of medicinal chemistry. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on available research findings.

Chemical Structure and Properties

The compound's IUPAC name is N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-2-oxoimidazolidine-1-carboxamide. It features a chlorothiophene ring, a methoxyethyl group, and an imidazolidine carboxamide moiety, which contribute to its unique biological activities.

PropertyDescription
IUPAC NameN-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-2-oxoimidazolidine-1-carboxamide
Molecular FormulaC12H12ClN3O3S
Molecular Weight303.75 g/mol
SolubilitySoluble in DMSO and methanol

The biological activity of this compound may be attributed to its interaction with specific molecular targets within cells. Potential mechanisms include:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, affecting cellular proliferation.
  • Receptor Modulation : It could interact with various receptors, altering signaling pathways associated with growth and survival.

Ongoing studies are investigating these mechanisms to elucidate the precise pathways involved.

Anticancer Properties

Research into the anticancer effects of similar compounds suggests that N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-2-oxoimidazolidine-1-carboxamide may exhibit cytotoxic effects against various cancer cell lines. For instance, studies on related compounds have shown significant inhibition of cell proliferation in human colon adenocarcinoma cells at micromolar concentrations .

Case Study Example : In a study involving chalcones, compounds with structural similarities demonstrated IC50 values indicating potent growth inhibition of cancer cells. The most active derivatives showed over 100% growth inhibition at high concentrations, suggesting that modifications to the chemical structure can enhance biological potency .

Antimicrobial Activity

There is preliminary evidence suggesting that compounds with thiophene moieties possess antimicrobial properties. The presence of the chlorothiophene structure in this compound may enhance its ability to combat bacterial or fungal infections, although specific studies on this compound are still needed.

In Vitro Studies

In vitro studies have indicated that similar compounds can induce apoptosis in cancer cells through various pathways, including oxidative stress and mitochondrial dysfunction. Further research is necessary to confirm if N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-2-oxoimidazolidine-1-carboxamide exhibits comparable effects.

Pharmacological Potential

The pharmacological potential of this compound extends beyond anticancer activity. Its unique structure may allow it to serve as a lead compound for developing new drugs targeting various diseases, including:

  • Cancer : As an anticancer agent.
  • Infectious Diseases : Due to potential antimicrobial properties.

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